![molecular formula C8H6ClNO B062793 6-Chloro-1H-indol-5-OL CAS No. 172078-40-9](/img/structure/B62793.png)
6-Chloro-1H-indol-5-OL
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Overview
Description
6-Chloro-1H-indol-5-OL is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and have attracted increasing attention in recent years due to their biological activity .
Synthesis Analysis
Indole derivatives can be synthesized using various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . The Fischer indole synthesis is one such method, which involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid .Molecular Structure Analysis
The molecular formula of 6-Chloro-1H-indol-5-OL is C8H6ClNO . The structure is aromatic in nature, with the indole nucleus containing 10 π-electrons .Chemical Reactions Analysis
Indole derivatives, including 6-Chloro-1H-indol-5-OL, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-1H-indol-5-OL include a molecular weight of 167.59 . The compound has specific UV absorption maxima at 225 and 274 nm .Scientific Research Applications
Antiviral Activity
Indole derivatives, which include “6-Chloro-1H-indol-5-OL”, have been reported to possess antiviral activity . They’re being studied for their potential to inhibit the replication of various viruses.
Anti-inflammatory Activity
Indole derivatives are also known for their anti-inflammatory properties . They can potentially reduce inflammation in the body, which is beneficial in the treatment of diseases characterized by inflammation.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . They can potentially neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases.
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial activity . They’re being studied for their potential to inhibit the growth of various bacteria, fungi, and other microbes.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-1H-indol-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h1-4,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLWUFKUPMDLQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314156 |
Source
|
Record name | 6-Chloro-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1H-indol-5-OL | |
CAS RN |
172078-40-9 |
Source
|
Record name | 6-Chloro-1H-indol-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172078-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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